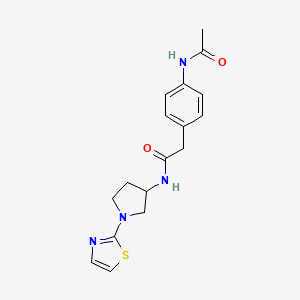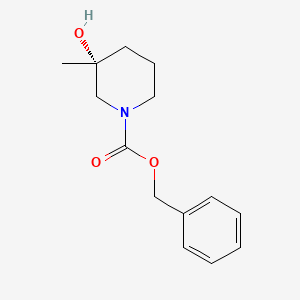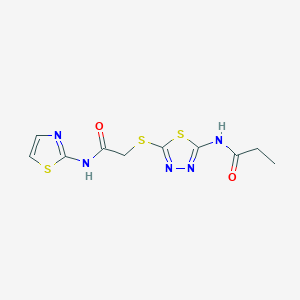![molecular formula C17H15Cl2N5OS B2590731 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide CAS No. 898622-66-7](/img/structure/B2590731.png)
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound containing three nitrogen atoms in a five-membered ring . The molecule also includes an acetamide group and a dichlorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the attachment of the acetamide and dichlorophenyl groups. A similar compound, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, the acetamide group, and the dichlorophenyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the 1,2,4-triazole ring, the acetamide group, and the dichlorophenyl group could all influence the types of reactions that this compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the 1,2,4-triazole ring, the acetamide group, and the dichlorophenyl group could all influence these properties .Aplicaciones Científicas De Investigación
Antifungal Applications
The 1,2,4-triazole moiety is well-known for its antifungal properties . Compounds containing this ring structure are used in the synthesis of drugs like Ravuconazole and Fluconazole , which are effective against a range of fungal infections. The compound could potentially be used to develop new antifungal agents that are more effective or have fewer side effects.
Anticancer Research
1,2,4-Triazoles: are also recognized for their anticancer activities . They can be designed to interfere with specific pathways in cancer cells, leading to apoptosis or cell cycle arrest. Research into derivatives of this compound could lead to the development of novel chemotherapy agents.
Antiviral Drug Development
The 1,2,4-triazole ring is a component of several antiviral drugs, including Ribavirin . The compound could be explored for its potential use in creating new antiviral medications, especially in the wake of emerging viral diseases.
Anti-inflammatory and Analgesic Uses
Compounds with a 1,2,4-triazole core have shown anti-inflammatory and analgesic effects . This suggests that the compound could be used in the synthesis of new medications to treat chronic inflammatory diseases and pain management.
Antimicrobial Activity
The sulfanyl group in the compound’s structure is known to contribute to antimicrobial activity . This property can be harnessed to develop new antimicrobial agents that could be part of the solution to antibiotic resistance.
Enzyme Inhibition for Cardiovascular Diseases
Derivatives of 1,2,4-triazole have been used as enzyme inhibitors related to cardiovascular diseases . The compound could be investigated for its potential to inhibit enzymes that are targets in the treatment of heart diseases.
Agricultural Chemicals
The 1,2,4-triazole derivatives are used in agricultural chemicals to protect crops from fungal infections . The compound could be modified to enhance its efficacy or reduce its environmental impact.
Material Science Applications
Lastly, the 1,2,4-triazole derivatives have applications in material science, where they can be used to create novel materials with specific properties . This compound could be a starting point for the synthesis of materials with unique thermal or electrical characteristics.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-4-2-5-11(8-10)16-22-23-17(24(16)20)26-9-14(25)21-13-7-3-6-12(18)15(13)19/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUMXYFBSKPAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B2590652.png)


![2-Chloro-N-[[2-(3-methylphenoxy)phenyl]methyl]acetamide](/img/structure/B2590657.png)
![9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2590659.png)
![N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide](/img/structure/B2590661.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2590664.png)
![1-(Azepan-1-yl)-2-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2590665.png)
![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide](/img/structure/B2590666.png)
![(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide](/img/structure/B2590670.png)